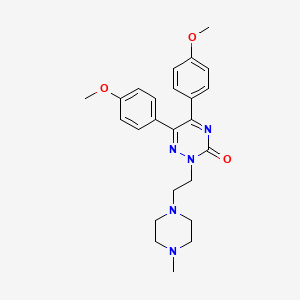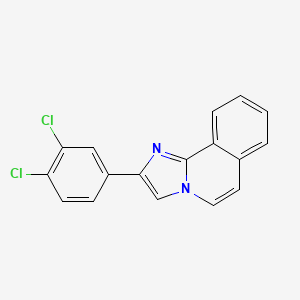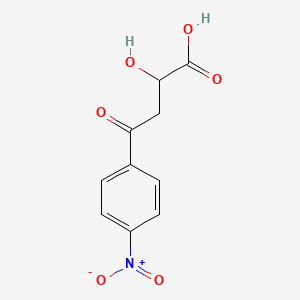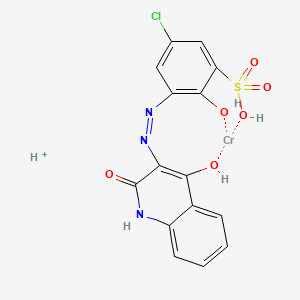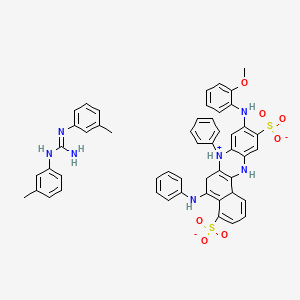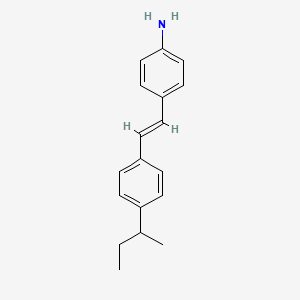
trans-4'-sec-Butyl-4-aminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4’-sec-Butyl-4-aminostilbene: is a derivative of stilbene, a compound known for its diverse applications in pharmaceutical and material chemistry. Stilbenes, including trans-4’-sec-Butyl-4-aminostilbene, exhibit significant biological activities such as anticancer, antimicrobial, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-sec-Butyl-4-aminostilbene typically involves the reaction of 4-sec-butylbenzaldehyde with aniline under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a reduction reaction to yield trans-4’-sec-Butyl-4-aminostilbene .
Industrial Production Methods: Industrial production of trans-4’-sec-Butyl-4-aminostilbene may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: trans-4’-sec-Butyl-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
Chemistry: trans-4’-sec-Butyl-4-aminostilbene is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers .
Biology: In biological research, it is studied for its potential anticancer and antimicrobial properties .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating diseases such as cancer and infections .
Industry: In the industrial sector, trans-4’-sec-Butyl-4-aminostilbene is used in the production of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of trans-4’-sec-Butyl-4-aminostilbene involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. For example, its anticancer activity is attributed to the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
- trans-4-tert-Butyl-4-aminostilbene
- trans-4-aminostilbene
- cis-4-aminostilbene
- 4-aminobibenzyl
Uniqueness: trans-4’-sec-Butyl-4-aminostilbene stands out due to its unique sec-butyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
345667-59-6 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
4-[(E)-2-(4-butan-2-ylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C18H21N/c1-3-14(2)17-10-6-15(7-11-17)4-5-16-8-12-18(19)13-9-16/h4-14H,3,19H2,1-2H3/b5-4+ |
InChI Key |
IUUSIWRRDXBJIU-SNAWJCMRSA-N |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


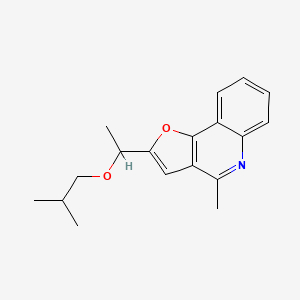
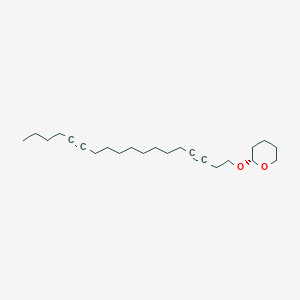
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
